methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate
CAS No.:
Cat. No.: VC14773866
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO5 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]chromen-3-yl]acetate |
| Standard InChI | InChI=1S/C24H25NO5/c1-15-18-8-9-21(26)20(23(18)30-24(28)19(15)12-22(27)29-2)14-25-11-10-17(13-25)16-6-4-3-5-7-16/h3-9,17,26H,10-14H2,1-2H3 |
| Standard InChI Key | IUHARTVWJBCXCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC(C3)C4=CC=CC=C4)O)CC(=O)OC |
Introduction
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are aromatic compounds with a benzopyrone structure and are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. This specific compound is notable for its structural complexity and potential applications in medicinal chemistry.
Synthesis
The synthesis of methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate typically involves multi-step organic synthesis techniques. These steps may include reactions such as alkylation, acylation, and condensation reactions to form the complex coumarin structure. Starting materials often include simpler coumarin precursors that are modified through various chemical transformations.
Potential Applications
Given its structural features and the known properties of coumarins, this compound may have applications in several scientific fields:
-
Medicinal Chemistry: Coumarins are known for their pharmacological properties, which could make this compound useful in drug development.
-
Organic Synthesis: Its solubility in organic solvents makes it suitable for further chemical modifications and applications in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume